molecular formula C9H6FNO2 B11909304 5-Fluoro-2-oxoindoline-3-carbaldehyde CAS No. 52508-87-9

5-Fluoro-2-oxoindoline-3-carbaldehyde

Cat. No.: B11909304
CAS No.: 52508-87-9
M. Wt: 179.15 g/mol
InChI Key: XAWAAGSJGKYPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-oxoindoline-3-carbaldehyde: is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol It is a derivative of indoline, featuring a fluorine atom at the 5-position, an oxo group at the 2-position, and a carbaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-oxoindoline-3-carbaldehyde typically involves the following steps :

    Starting Material: The synthesis begins with an appropriate indoline derivative.

    Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using fluorinating agents such as Selectfluor.

    Oxidation: The oxo group at the 2-position is introduced through oxidation reactions, often using oxidizing agents like PCC (Pyridinium chlorochromate).

    Formylation: The carbaldehyde group at the 3-position is introduced via formylation reactions, commonly using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxo group can yield 5-Fluoro-2-hydroxyindoline-3-carbaldehyde.

Scientific Research Applications

5-Fluoro-2-oxoindoline-3-carbaldehyde has several applications in scientific research :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-oxoindoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-Fluoro-2-oxoindoline-3-carbaldehyde can be compared with other indoline derivatives :

    5-Fluoro-2-oxindole: Lacks the carbaldehyde group at the 3-position.

    2-Oxoindoline-3-carbaldehyde: Lacks the fluorine atom at the 5-position.

    5-Fluoroindoline-3-carbaldehyde: Lacks the oxo group at the 2-position.

The presence of the fluorine atom, oxo group, and carbaldehyde group in this compound makes it unique and potentially more versatile in various applications.

Properties

CAS No.

52508-87-9

Molecular Formula

C9H6FNO2

Molecular Weight

179.15 g/mol

IUPAC Name

5-fluoro-2-oxo-1,3-dihydroindole-3-carbaldehyde

InChI

InChI=1S/C9H6FNO2/c10-5-1-2-8-6(3-5)7(4-12)9(13)11-8/h1-4,7H,(H,11,13)

InChI Key

XAWAAGSJGKYPKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(C(=O)N2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.